2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)14(17)15-9-12-8-13(16-18-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWHQSOIJMWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320975 | |
| Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478066-21-6 | |
| Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the propanamide group can be added via amide bond formation using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The phenyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide, differing in heterocyclic core, substituent positions, or functional groups.
Key Structural Analogs and Their Properties
*Estimated based on structural analogs.
Structural and Functional Analysis
Heterocyclic Core Variations: 1,2-Oxazole vs. The oxadiazole’s additional nitrogen increases hydrogen-bond acceptor capacity (PSA = 59.23 vs. ~60 for the target) . Substituent Position: In , the methyl group is at position 5 of the oxazole, whereas the target compound’s phenyl group is at position 3. This positional isomerism may affect steric interactions in molecular recognition.
Side Chain Modifications: Branched vs. Halogenation: Chloro-substituted analogs (e.g., ) exhibit higher logP values (indicating increased lipophilicity) and molecular weights, which may enhance membrane permeability but reduce aqueous solubility.
Biological Implications: While direct bioavailability data for the target compound is unavailable, analogs like the tetrazole-based propanamide () show promise in treating dyslipidemia, suggesting that the oxazole-propanamide scaffold could be optimized for similar therapeutic endpoints.
Biological Activity
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and receptor interaction profiles, based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
The structure features a propanamide backbone with a substituted oxazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various oxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 | |
| C. albicans | 0.0048 |
The compound demonstrated notable effectiveness against E. coli and other pathogens, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In vivo studies have shown that 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide exhibits anti-inflammatory properties comparable to established anti-inflammatory drugs like tacrolimus. It was effective in reducing carrageenan-induced footpad edema in mouse models, suggesting its utility in treating inflammatory conditions .
Receptor Interaction
The compound has been studied for its interaction with various receptors, particularly the GABA_A receptor. Isoxazole-pyrazole derivatives have shown affinity and selectivity towards GABA_A receptors, which are crucial for neurotransmission and could be linked to anxiolytic effects .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxazole derivatives, 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on E. coli and Staphylococcus aureus, with observed MIC values significantly lower than those of conventional antibiotics .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a dose-dependent reduction in edema comparable to the effects of dexamethasone, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves coupling a 3-phenyl-1,2-oxazole-5-ylmethylamine derivative with a substituted propanoyl chloride. For example, refluxing 3-phenyl-1,2-oxazol-5-ylmethylamine with 2-methylpropanoyl chloride in triethylamine (as a base) under anhydrous conditions for 4–6 hours, followed by purification via recrystallization (petroleum ether) or column chromatography . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients to minimize side products. TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) is critical for tracking reaction progress .
Q. What analytical techniques are recommended for confirming the structural integrity of 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry, particularly the oxazole ring protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–2.5 ppm) .
- HPLC-MS for purity assessment (>95%) and molecular ion confirmation (expected [M+H]⁺ ~ 273.3 g/mol) .
- FT-IR to confirm amide C=O stretching (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Q. How can researchers mitigate challenges in isolating 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide during purification?
- Methodology : Due to potential solubility issues in polar solvents, recrystallization using a mixed solvent system (e.g., ethyl acetate/petroleum ether) or gradient column chromatography (silica gel, 5–20% ethyl acetate in hexane) is advised. Centrifugation or vacuum filtration may improve recovery of crystalline products .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazole ring influence the stability and reactivity of 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide?
- Methodology : Computational studies (e.g., DFT calculations) can predict electron density distribution and frontier molecular orbitals. For instance, electron-withdrawing groups (e.g., nitro) on the phenyl ring may reduce oxazole ring aromaticity, affecting hydrolysis resistance. Experimental validation via pH-dependent stability assays (e.g., HPLC monitoring in buffered solutions) can corroborate computational findings .
Q. What strategies are effective for resolving contradictory data in bioactivity assays involving this compound?
- Case Analysis : If antimicrobial activity varies across studies, consider:
- Strain-specific susceptibility : Test against Gram-positive vs. Gram-negative bacteria using standardized MIC protocols .
- Solvent artifacts : Ensure DMSO concentrations in assays are ≤1% to avoid cytotoxicity .
- Batch purity : Re-evaluate compound purity via LC-MS and control for degradation products .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodology : Synthesize analogs with modifications to:
- The oxazole ring (e.g., 1,3,4-oxadiazole substitution ).
- The propanamide chain (e.g., branching at the 2-methyl group or N-alkylation).
Screen analogs for target affinity (e.g., enzyme inhibition assays) and ADMET properties (e.g., metabolic stability in liver microsomes) .
Q. What are the implications of stereochemical impurities in 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
